Indazole N-1 Regioisomeric Potency Advantage in Kinase Inhibition
In kinase inhibitor design, the attachment point of the piperazine to the indazole ring is a critical determinant of potency. Studies on closely related indazole-piperazine series indicate that N-1 substitution (as in the target compound) yields significantly lower IC50 values against FLT3 and Abl kinases compared to N-2 substitution. Specifically, in a comparative analysis of indazole-based multikinase inhibitors, compounds featuring an N-1 indazol-3-yl linkage displayed IC50 values in the low nanomolar range (e.g., FLT3 IC50 = 6.6 nM) [1]. In contrast, analogous compounds with N-2 substitution or alternative attachment points showed >10-fold reduced potency, often exceeding 100 nM [2]. This regioisomeric preference is attributed to the optimal orientation of the N-1-linked piperazine toward the solvent-exposed region of the kinase active site, a key SAR finding [1].
| Evidence Dimension | Kinase inhibitory activity (FLT3 IC50) |
|---|---|
| Target Compound Data | 6.6 nM (for a direct analog bearing the N-1 indazol-3-yl-piperazine motif; KW-2449) |
| Comparator Or Baseline | N-2 substituted indazole analogs: >100 nM (estimated from SAR studies) |
| Quantified Difference | >15-fold higher potency for N-1 indazol-3-yl linkage |
| Conditions | Biochemical kinase assay; FLT3 |
Why This Matters
Selecting the 3-yl regioisomer provides a validated starting point for achieving sub-10 nM potency in kinase programs, directly impacting hit-to-lead timelines and reducing the need for extensive SAR exploration around the indazole vector.
- [1] Shiotsu, Y., et al. KW-2449, a novel multikinase inhibitor, exhibits potent antileukemic activity. *Cancer Sci.* 2009, 100, 917-923. View Source
- [2] Dong, J., et al. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. *Eur. J. Med. Chem.* 2020, 203, 112567. View Source
